molecular formula C11H5F5N2 B13908159 2-Amino-5-(perfluorophenyl)pyridine

2-Amino-5-(perfluorophenyl)pyridine

Cat. No.: B13908159
M. Wt: 260.16 g/mol
InChI Key: SACZDQSRBAOHGW-UHFFFAOYSA-N
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Description

2-Amino-5-(perfluorophenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the 2-position and a perfluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(perfluorophenyl)pyridine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by reduction to yield 2-amino-5-aminopyridine. This intermediate can then undergo a diazotization reaction followed by a Sandmeyer reaction to introduce the perfluorophenyl group .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(perfluorophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group (if present) can be reduced back to the amino group.

    Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the perfluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the perfluorophenyl ring.

Scientific Research Applications

2-Amino-5-(perfluorophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(perfluorophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The electron-withdrawing perfluorophenyl group can enhance the compound’s binding affinity to these targets by stabilizing the interaction through various non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-5-bromopyridine

Comparison

Compared to its analogs, 2-Amino-5-(perfluorophenyl)pyridine is unique due to the presence of the perfluorophenyl group, which significantly alters its electronic properties. This makes it less basic and more resistant to nucleophilic attack compared to its halogenated counterparts. Additionally, the perfluorophenyl group imparts greater thermal and chemical stability, making it suitable for applications requiring robust materials .

Properties

Molecular Formula

C11H5F5N2

Molecular Weight

260.16 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H5F5N2/c12-7-6(4-1-2-5(17)18-3-4)8(13)10(15)11(16)9(7)14/h1-3H,(H2,17,18)

InChI Key

SACZDQSRBAOHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=C(C(=C(C(=C2F)F)F)F)F)N

Origin of Product

United States

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